molecular formula C5H3Cl3N2 B154744 2,4,6-Trichloro-5-methylpyrimidine CAS No. 1780-36-5

2,4,6-Trichloro-5-methylpyrimidine

Cat. No. B154744
Key on ui cas rn: 1780-36-5
M. Wt: 197.45 g/mol
InChI Key: VTSWSQGDJQFXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04741760

Procedure details

39.5 g (0.2 mol) of 5-methyl-2,4,6-trichloropyrimidine are dissolved in 250 ml of dimethoxyethane, and ammonia gas is then introduced at room temperature until the solution is saturated. A white suspension is formed, which is stirred for 12 hours at room temperature; it is subsequently concentrated in a rotary evaporator, and 200 ml of water are added to the residue. The formed suspension is filtered and the precipitate is dried. The mother liquor is concentrated to half the volume, filtered, and the precipitate is dried. There are thus obtained 26.4 g of crude product, which is recrystallised from acetonitrile/water (5:1); m.p. 193°-194° C. (yield=75% of theory).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:9])=[N:6][C:7]=1[Cl:8].[NH3:11]>C(COC)OC>[NH2:11][C:3]1[C:2]([CH3:1])=[C:7]([Cl:8])[N:6]=[C:5]([Cl:9])[N:4]=1

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
CC=1C(=NC(=NC1Cl)Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white suspension is formed
CONCENTRATION
Type
CONCENTRATION
Details
it is subsequently concentrated in a rotary evaporator, and 200 ml of water
ADDITION
Type
ADDITION
Details
are added to the residue
FILTRATION
Type
FILTRATION
Details
The formed suspension is filtered
CUSTOM
Type
CUSTOM
Details
the precipitate is dried
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated to half the volume
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate is dried
CUSTOM
Type
CUSTOM
Details
is recrystallised from acetonitrile/water (5:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=NC(=NC(=C1C)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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